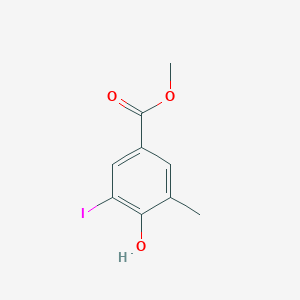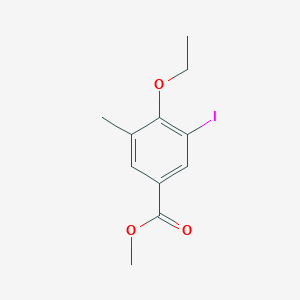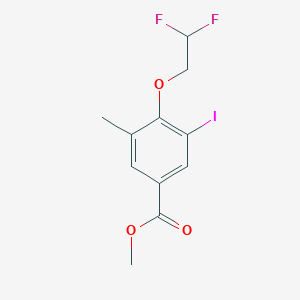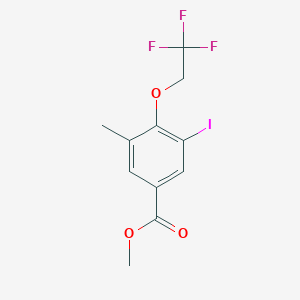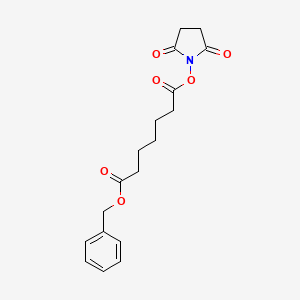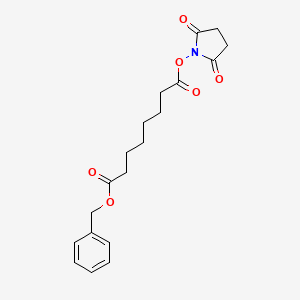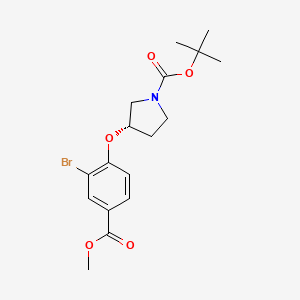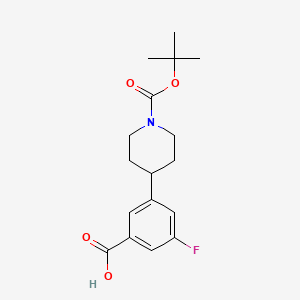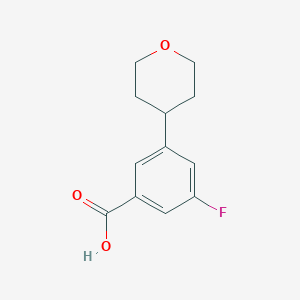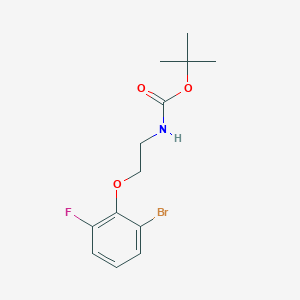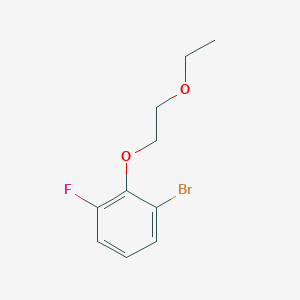
1-Bromo-2-(2-ethoxyethoxy)-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(2-ethoxyethoxy)-3-fluorobenzene is an organic compound with the molecular formula C10H12BrFO2 It is a derivative of benzene, substituted with bromine, fluorine, and ethoxyethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(2-ethoxyethoxy)-3-fluorobenzene typically involves the bromination of 2-(2-ethoxyethoxy)-3-fluorobenzene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is common in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(2-ethoxyethoxy)-3-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The ethoxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom, yielding 2-(2-ethoxyethoxy)-3-fluorobenzene, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives like 2-(2-ethoxyethoxy)-3-fluoroaniline.
Oxidation: Formation of 2-(2-ethoxyethoxy)-3-fluorobenzoic acid.
Reduction: Formation of 2-(2-ethoxyethoxy)-3-fluorobenzene.
Scientific Research Applications
1-Bromo-2-(2-ethoxyethoxy)-3-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: It is used in the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Biological Studies: The compound can be used as a probe to study biological processes involving halogenated aromatic compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-ethoxyethoxy)-3-fluorobenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the ethoxyethoxy groups are targeted by oxidizing agents, leading to the formation of aldehydes or acids. The molecular targets and pathways involved vary based on the specific reaction and application.
Comparison with Similar Compounds
- 1-Bromo-2-(2-methoxyethoxy)benzene
- 1-Bromo-2-(2-ethoxyethoxy)benzene
- 1-Bromo-3-fluorobenzene
Comparison: 1-Bromo-2-(2-ethoxyethoxy)-3-fluorobenzene is unique due to the presence of both ethoxyethoxy and fluorine substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic applications. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for a wide range of chemical transformations.
Properties
IUPAC Name |
1-bromo-2-(2-ethoxyethoxy)-3-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO2/c1-2-13-6-7-14-10-8(11)4-3-5-9(10)12/h3-5H,2,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVYIPRAOSHGMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=CC=C1Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
